3-(2-Fluorophenyl)propan-1-amine
Overview
Description
3-(2-Fluorophenyl)propan-1-amine is a chemical compound with the molecular formula C9H12FN . It has a molecular weight of 153.2 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for 3-(2-Fluorophenyl)propan-1-amine is1S/C9H12FN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5,7,11H2
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
3-(2-Fluorophenyl)propan-1-amine is a liquid at room temperature .Scientific Research Applications
Blood Pressure and Toxicity Studies
Research has explored the impact of compounds like 1-(3-fluorophenyl)-2-amino-ethanol on blood pressure and toxicity. These studies found that the primary amine form of this compound exhibited significant pressor activity, which diminished with alkyl substitution of the amine. Larger amino alkyl groups led to depressor effects, with the N-isopropyl analog displaying the greatest depressor action. The toxicity of these compounds was comparatively low, with the most toxic being the depressor amines where the N-alkyl group was propyl or butyl (Lands, 1952).
Corrosion Inhibition
Some tertiary amines, including those related to 3-(2-Fluorophenyl)propan-1-amine, have been synthesized and evaluated for their performance in inhibiting carbon steel corrosion. These amines showed promising results, acting as anodic inhibitors and forming protective layers on the metal surface. Studies found that these compounds significantly impeded the anodic dissolution of iron, with their efficiency varying based on concentration and specific compound structure (Gao, Liang, & Wang, 2007).
Synthesis of Chromans
3-(o-Fluorophenyl)propan-1-ol, a related compound, can be effectively cyclised to form chroman. This process can occur through chromium tricarbonyl complexes or via the action of certain rhodium(III) cations. This demonstrates a potential application in the synthesis of chroman and related structures (Houghton, Voyle, & Price, 1980).
Safety And Hazards
properties
IUPAC Name |
3-(2-fluorophenyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVQQTKPOFRHHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)propan-1-amine | |
CAS RN |
91319-62-9 | |
Record name | 3-(2-fluorophenyl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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